A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
Description
A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a complex organic compound that features a trifluoromethylsulfonyl group, which is known for its significant role in enhancing the chemical and physical properties of molecules
Properties
Molecular Formula |
C14H15F3O10S |
|---|---|
Molecular Weight |
432.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-[5-(methoxymethoxy)-4-(trifluoromethylsulfonyloxy)-1,3-benzodioxol-2-yl]acetate |
InChI |
InChI=1S/C14H15F3O10S/c1-3-23-12(19)9(18)13-25-8-5-4-7(24-6-22-2)11(10(8)26-13)27-28(20,21)14(15,16)17/h4-5,9,13,18H,3,6H2,1-2H3 |
InChI Key |
KVTFRWJYOSLNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1OC2=C(O1)C(=C(C=C2)OCOC)OS(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets through the trifluoromethylsulfonyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the activity of target molecules. The pathways involved often include the formation of intermediates that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Trifluoromethyl azides: Known for their applications in organic synthesis and drug development.
Uniqueness
The presence of both the trifluoromethylsulfonyl group and the ester functionality allows for versatile chemical transformations and applications .
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